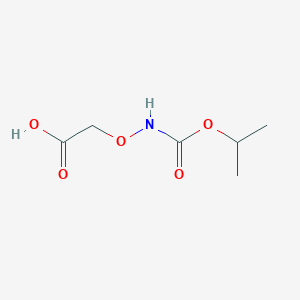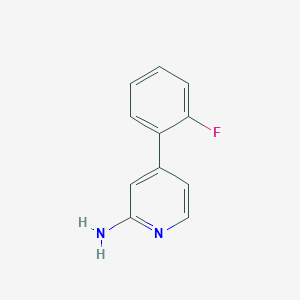
(2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid is a compound that belongs to the class of phosphinic acids These compounds are characterized by the presence of a phosphinic acid group, which is a phosphorus atom bonded to two oxygen atoms and one hydrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid typically involves the reaction of 4-nitrophenol with a suitable phosphinic acid derivative. One common method involves the substitution reaction between 4-nitrophenol and a phosphinic acid precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.
Industry: Used in the production of herbicides and other agrochemicals
作用機序
The mechanism of action of (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate. This inhibition can disrupt the normal function of the enzyme, leading to various physiological effects .
類似化合物との比較
Phosphonic acids: Compounds with a similar structure but with a different oxidation state of phosphorus.
Phosphonates: Compounds where the phosphorus atom is bonded to carbon atoms instead of oxygen.
Uniqueness: (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid is unique due to the presence of both a hydroxyl group and a nitrophenoxy group, which confer distinct chemical reactivity and biological activity compared to other phosphinic acids .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C9H12NO7P |
|---|---|
分子量 |
277.17 g/mol |
IUPAC名 |
2-hydroxypropyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15) |
InChIキー |
RKHZFXFCJOIOTB-UHFFFAOYSA-N |
正規SMILES |
CC(COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743846.png)

![[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743849.png)



![ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11743882.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743904.png)

![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)
![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
